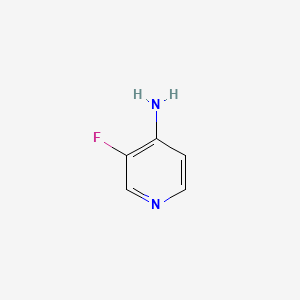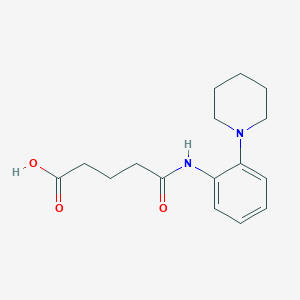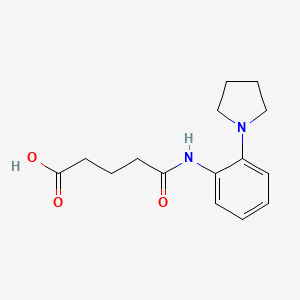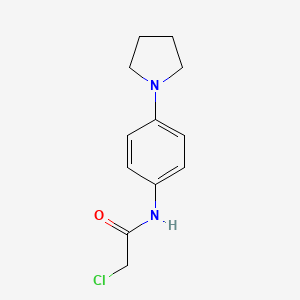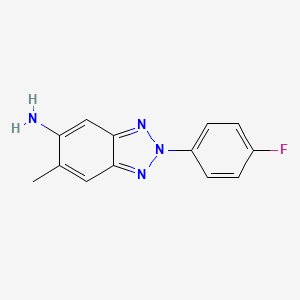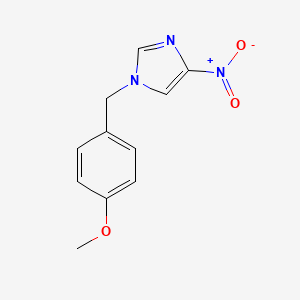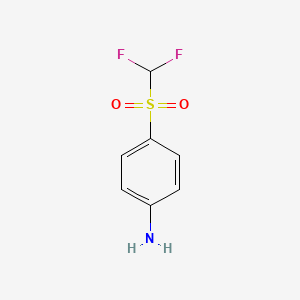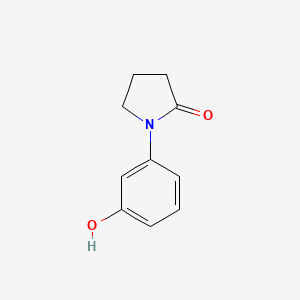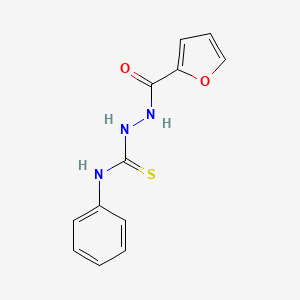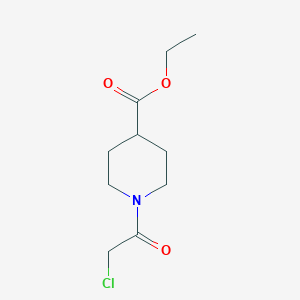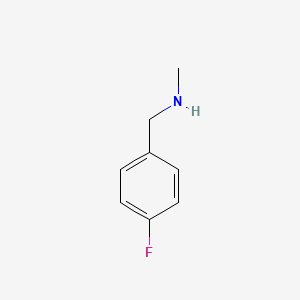![molecular formula C13H10ClNO B1299152 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 351365-89-4](/img/structure/B1299152.png)
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₀ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with cyclopentanone in the presence of a suitable catalyst to form the quinoline ring system. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carboxylic acid.
Reduction: 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7,8-Dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
- 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
Uniqueness
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorine atom and the cyclopenta[g]quinoline ring system differentiates it from other quinoline derivatives, potentially leading to unique reactivity and biological activity.
属性
IUPAC Name |
2-chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-13-11(7-16)5-10-4-8-2-1-3-9(8)6-12(10)15-13/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJIPWHCETYLSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C3C(=C2)C=C(C(=N3)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356679 |
Source


|
| Record name | 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351365-89-4 |
Source


|
| Record name | 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)
